Lydimycin
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Overview
Description
Lydimycin is a polyketide antibiotic belonging to a family of hybrid nonribosomal peptide-polyketide scaffolds. It possesses unique tetramic acid and pyrrolidine moieties at each end of its structure . This compound is produced by culturing a this compound-producing actinomycete in a suitable aqueous nutrient medium under aerobic conditions . This compound is known for its antifungal and antibiotic properties, making it useful in preventing the growth of susceptible organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lydimycin is produced through a microbiological fermentation process using a this compound-producing strain of Streptomyces lydicus . The fermentation is carried out in an aqueous nutrient medium under aerobic conditions. The process involves culturing the actinomycete, followed by extraction and purification of this compound from the culture broth .
Industrial Production Methods: For industrial production, the fermentation process is scaled up, and the compound is extracted using solvent extraction and partition chromatography to achieve higher purity . The freeze-dried preparation can be further processed to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Lydimycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols .
Major Products: The major products formed from these reactions include derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Lydimycin has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis of polyketide antibiotics and the enzymatic machinery involved in hybrid nonribosomal peptide-polyketide biosynthesis . In biology and medicine, this compound is investigated for its antifungal and antibiotic properties, making it a potential candidate for developing new therapeutic agents . Additionally, this compound’s unique structure makes it valuable in bioengineering processes for producing similar compounds .
Mechanism of Action
Lydimycin exerts its effects by inhibiting the growth of susceptible organisms. It targets specific enzymes and pathways involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately causing cell death . The molecular targets include enzymes involved in the synthesis of cell wall components and proteins .
Comparison with Similar Compounds
Lydimycin is unique due to its hybrid nonribosomal peptide-polyketide scaffold, which distinguishes it from other polyketide antibiotics. Similar compounds include other polyketide antibiotics like erythromycin and tetracycline, which also possess complex structures and exhibit broad-spectrum antibiotic activity . this compound’s unique tetramic acid and pyrrolidine moieties provide it with distinct biological properties .
List of Similar Compounds:- Erythromycin
- Tetracycline
- Lydicamycin A (a congener of this compound)
Properties
CAS No. |
10118-85-1 |
---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
(E)-5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pent-2-enoic acid |
InChI |
InChI=1S/C10H14N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h2,4,6-7,9H,1,3,5H2,(H,13,14)(H2,11,12,15)/b4-2+/t6-,7-,9-/m0/s1 |
InChI Key |
NZERRTYPTPRCIR-ARSLAPBQSA-N |
SMILES |
C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CC/C=C/C(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCC=CC(=O)O)NC(=O)N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lydimycin; Lidimycine; U-15,965; U 15,965; U15,965; NSC 127473; NSC-127473; NSC127473; DEHYDROBIOTIN, ALPHA; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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